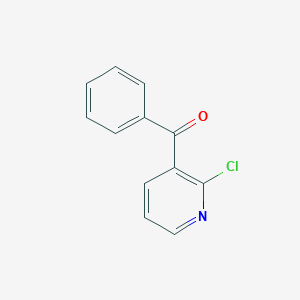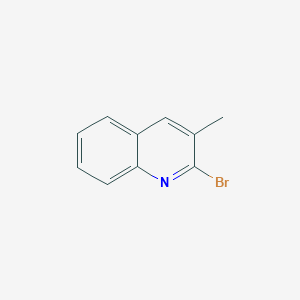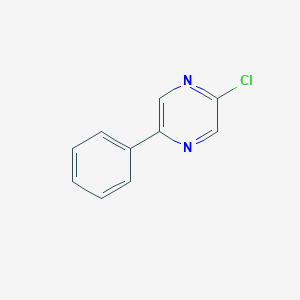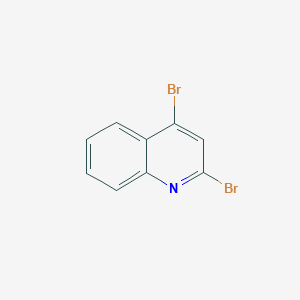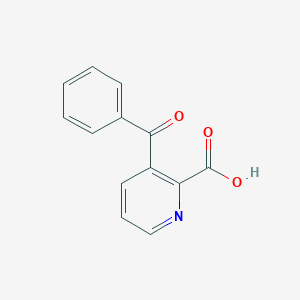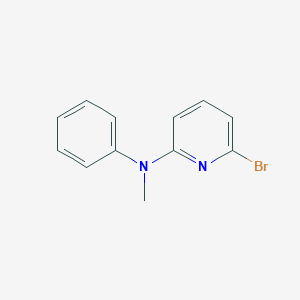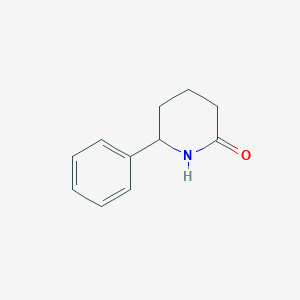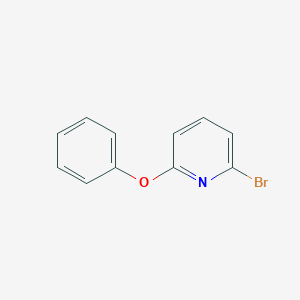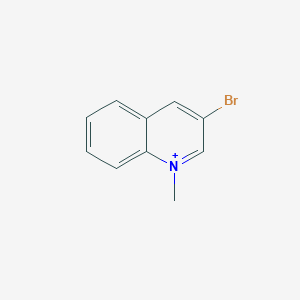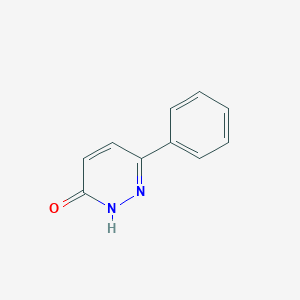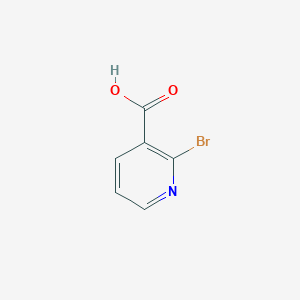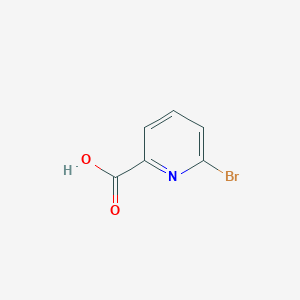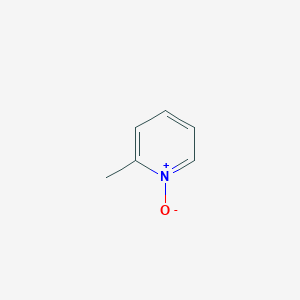
2-吡啶甲基-N-氧化物
描述
2-Picoline-N-oxide, also known as 2-Picoline N-oxide, is an organic compound with the molecular formula C6H7NO. It is a derivative of pyridine, where the nitrogen atom is oxidized. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
科学研究应用
2-Picoline-N-oxide has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent and a reagent in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
作用机制
Target of Action
2-Picoline-N-oxide, also known as 2-Methylpyridine N-oxide or 2-Methylpyridine 1-oxide, is a type of pyridine N-oxide compound . It is commonly used as an oxidizing agent in organic chemistry, particularly for the oxidation of various organic compounds such as alcohols and sulfides . Therefore, its primary targets are these types of organic compounds.
Mode of Action
The compound interacts with its targets (organic compounds) through oxidation reactions . In these reactions, 2-Picoline-N-oxide acts as an oxidizing agent, accepting electrons from the target molecules and thereby altering their chemical structure .
Biochemical Pathways
Given its role as an oxidizing agent, it can be inferred that it participates in redox reactions and can influence various biochemical pathways that involve the oxidation of organic compounds .
Result of Action
The primary result of 2-Picoline-N-oxide’s action is the oxidation of target organic compounds . This can lead to changes in the chemical structure of these compounds, potentially altering their properties and functions.
生化分析
Biochemical Properties
It is known that the microbiological transformation of pyridine and its derivatives, including 2-Picoline-N-oxide, involves various microorganisms and several enzyme systems . The most characteristic processes include oxidation, reduction, hydrolysis, and destruction of the aromatic ring .
Cellular Effects
It is suggested that picolinic acid, which can be formed from 2-Methylpyridine by oxidation, has a variety of neuroprotective, immunological, and anti-proliferative effects . It is also suggested to assist in the absorption of zinc(II) ions and other divalent or trivalent ions through the small intestine .
Molecular Mechanism
It is known that the primary reaction in the microbiological metabolism of the benzene ring is hydroxylation to give a dihydroxy compound with subsequent ring opening . In the case of pyridine, the reaction is a more complex process .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 2-Picoline-N-oxide in laboratory settings. It is known that 2-Picoline-N-oxide undergoes a photochemical rearrangement to isomerize to 2-pyridinemethanol at 3261 A (n —π * transition) and a fission of N→O bond to produce 2-picoline at 2537 A (π—π * transition) .
Metabolic Pathways
It is known that the microbiological transformation of pyridine and its derivatives involves various microorganisms and several enzyme systems .
准备方法
Synthetic Routes and Reaction Conditions
2-Picoline-N-oxide can be synthesized through several methods. One common method involves the oxidation of 2-methylpyridine using hydrogen peroxide in the presence of a catalyst. Another method includes the use of peracids for the oxidation process .
Industrial Production Methods
In industrial settings, 2-Picoline-N-oxide is often produced by the oxidation of 2-methylpyridine using potassium permanganate or other strong oxidizing agents. The reaction is typically carried out in a solvent such as acetic acid, and the product is purified through distillation or recrystallization .
化学反应分析
Types of Reactions
2-Picoline-N-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form picolinic acid.
Reduction: It can be reduced back to 2-methylpyridine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Picolinic acid.
Reduction: 2-Methylpyridine.
Substitution: Various substituted pyridine derivatives.
相似化合物的比较
Similar Compounds
2-Methylpyridine: The parent compound, which lacks the oxidized nitrogen.
4-Methylpyridine: Another isomer with the methyl group at the 4-position.
3-Methylpyridine: An isomer with the methyl group at the 3-position.
Uniqueness
2-Picoline-N-oxide is unique due to the presence of the N-oxide functional group, which imparts different reactivity and properties compared to its non-oxidized counterparts. This makes it particularly useful in oxidation reactions and as a catalyst in organic synthesis .
属性
IUPAC Name |
2-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-6-4-2-3-5-7(6)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZKDDTWZYUZKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-19-1, 51279-53-9 | |
| Record name | Pyridine, 2-methyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpyridine 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, methyl-, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051279539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylpyridine 1-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-methyl-, 1-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-methylpyridine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLPYRIDINE 1-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G41PJ47D1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Picoline-N-oxide?
A1: The molecular formula of 2-Picoline-N-oxide is C6H7NO, and its molecular weight is 109.13 g/mol. []
Q2: Are there any characteristic spectroscopic data available for 2-Picoline-N-oxide?
A2: Yes, extensive research utilizing FT-IR, FT-Raman, UV, and NMR spectroscopy has been conducted to characterize the vibrational modes, electronic transitions, and structural features of 2-Picoline-N-oxide. [, ]
Q3: How does the presence of the N-oxide moiety influence the properties of 2-Picoline-N-oxide?
A3: The N-oxide group significantly impacts the compound's polarity, hydrogen bonding ability, and coordination chemistry. It enhances its interactions with metal ions and facilitates the formation of various complexes. [, , , ]
Q4: How does 2-Picoline-N-oxide interact with metal ions?
A4: 2-Picoline-N-oxide acts as a ligand, coordinating to metal ions through its oxygen atom. This interaction leads to the formation of complexes with diverse structures and properties. [, , , ]
Q5: Are there specific structural arrangements observed in 2-Picoline-N-oxide metal complexes?
A5: Yes, studies have revealed a range of structures, including dimeric complexes with manganese(II) bromide, one-dimensional chain compounds with lanthanide ions, and pentagonal bipyramidal complexes with tantalum. The specific arrangement depends on the metal ion and reaction conditions. [, , , ]
Q6: Can 2-Picoline-N-oxide be used in the synthesis of other compounds?
A6: Absolutely. 2-Picoline-N-oxide is a versatile precursor in organic synthesis. For instance, it's utilized in the Boekelheide Rearrangement to obtain 2-acetoxymethylpyridine. It also serves as a starting material for synthesizing thiosemicarbazones with potential antitumor activity. [, ]
Q7: Has 2-Picoline-N-oxide been investigated for its potential in material science?
A7: Yes, research indicates its potential in developing liquid crystalline copolymers. It acts as a terminating agent in the synthesis of polytetrahydrofuran macroinimers, which are then incorporated into copolymers, yielding materials with unique phase-separated morphologies. [, ]
Q8: How is computational chemistry employed in understanding 2-Picoline-N-oxide and its derivatives?
A8: Density Functional Theory (DFT) calculations play a crucial role in predicting vibrational frequencies, optimizing molecular geometries, and investigating electronic properties. These studies provide valuable insights into the compound's behavior and reactivity. [, ]
Q9: Has Structure-Activity Relationship (SAR) been investigated for 2-Picoline-N-oxide analogs?
A9: Yes, SAR studies, particularly in the context of potential antitumor agents, have explored the effects of substituents on the pyridine ring. For example, introducing methyl groups at specific positions influences the compound's activity against Sarcoma 180 ascites cells in mice. []
Q10: Is there information available regarding the stability of 2-Picoline-N-oxide under various conditions?
A10: While the provided literature doesn't delve deep into specific stability data, it highlights that the compound's reactivity and stability are influenced by factors like temperature, solvent polarity, and the presence of other reagents. []
Q11: Is there information on SHE regulations regarding 2-Picoline-N-oxide?
A12: The provided papers primarily focus on the compound's chemical and biological properties and do not discuss specific SHE regulations. It's crucial to consult relevant safety data sheets and regulatory guidelines for handling and utilizing any chemical substance. []
Q12: Has 2-Picoline-N-oxide been studied in biological systems?
A13: Yes, research utilizing the ciliate Tetrahymena pyriformis W has investigated the compound's chronic toxicity and its effects on cell morphology, motor activity, and energy expenditure. [, ]
Q13: What are the observed effects of 2-Picoline-N-oxide on Tetrahymena pyriformis W?
A14: Studies show that 2-Picoline-N-oxide and its complexes can induce various morphological changes in Tetrahymena pyriformis W, including alterations in shape, contractile vacuole size, and cell membrane integrity. These changes are often accompanied by functional impairments like reduced motor activity and increased energy expenditure. [, ]
Q14: Are there any known toxicity concerns associated with 2-Picoline-N-oxide?
A15: While specific toxicity data is not extensively discussed in the provided literature, it's essential to exercise caution when handling any chemical substance. Consulting safety data sheets and conducting thorough toxicological evaluations are crucial for ensuring safe handling and use. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


